Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid
Description
Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid is a fluorinated pyrrolidine derivative co-formulated with trifluoroacetic acid (TFA). This compound, identified by CAS 1373255-09-4, has a molecular formula of C₇H₈F₅NO₄ and a molecular weight of 265.14 g/mol . It exists as a salt, where the (2S)-4,4-difluoropyrrolidine-2-carboxylic acid moiety is paired with TFA in a 1:1 ratio. The TFA component enhances solubility and stability, making it suitable for synthetic applications, particularly in peptide chemistry and pharmaceutical intermediates.
Key properties include:
Properties
IUPAC Name |
methyl 4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMBCVZBBJYYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid is a chemical compound combining the methyl ester of (2S)-4,4-difluoropyrrolidine-2-carboxylic acid with 2,2,2-trifluoroacetic acid. It is valuable in chemical and pharmaceutical applications because of its structural properties.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of (2S)-4,4-difluoropyrrolidine-2-carboxylic acid with methylating agents to form the methyl ester, followed by complexation with 2,2,2-trifluoroacetic acid. The precise synthesis conditions can be adjusted to optimize yield and purity.
Applications
This compound is often used as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical chemistry. The trifluoroacetic acid component can facilitate purification and crystallization because of its volatility and ability to form stable salts.
General Synthesis of Related Compounds
4.1 Synthesis of 2-((4,4-difluoropiperidin-1-yl)methyl)-dihydroquinoxaline-1(2H)-carboxamide
The synthesis starts from quinoxaline-2-carboxylic acid 54 , which undergoes a coupling reaction with an amine to produce amide 55 . The reduction of amide 55 yields 1,2,3,4-tetrahydroquinoxaline 56 with a substituent at position 2. After regioselective Boc protection, reactions with phosgene and aniline 21 give protected urea 60 . Deprotection of Boc with HCl results in the final product 61 .
4.2 Synthesis of Compounds 71 and 72
Compounds 71 and 72 are synthesized in 8 steps starting from methyl quinoxaline-2-carboxylate 62 . Reduction with lithium aluminum hydride gives (1,2,3,4-tetrahydroquinoxalin-2-yl)methanol 63 , which is treated with Boc2O, leading to a major product 64 and a minor regioisomer 65 . The free NH in 64 is protected with a Cbz group. Swern oxidation converts the alcohol in 66 to an aldehyde in 67 . Reductive amination introduces a pendant group at position 2, forming 68 . Selective hydrogenation removes the Cbz protecting group at position 1, and the free NH in 69 is treated with isocyanate 15 to form urea 70 , which gives compound 71 after deprotection with HCl to remove the Boc group. Compound 72 , a regioisomer of 71 , is made similarly starting from 65 .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Fluorinated Pyrrolidine-TFA Salts
The compound is compared to other fluorinated pyrrolidine-TFA salts, such as (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid compound with TFA (1:1) (CAS 926910-60-3, molecular formula C₇H₉F₄NO₄, molecular weight 247.15 g/mol) .
Table 1: Key Differences Between Analogs
Key Observations :
Fluorine Effects: The 4,4-difluoro substitution in the primary compound increases electronegativity and steric hindrance compared to the single 3-fluoro analog. Difluoro groups enhance metabolic stability, a critical feature in drug design .
Stereochemical Impact :
- The (2S) configuration in the primary compound may influence its binding affinity to chiral targets, such as enzymes or receptors, compared to the (2R,3S) isomer .
Role of TFA :
Comparison with Non-Pyrrolidine Fluorinated Compounds
and describe highly fluorinated triazole- and pyrimidine-containing compounds (e.g., CAS 89581-58-8), but these differ significantly in backbone structure and application scope:
- Complexity : Compounds like (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS 1373255-09-4 analog) are designed for specialized applications, such as nucleotide delivery or polymer chemistry, but lack the pyrrolidine core .
- Functional Groups : The primary compound’s pyrrolidine carboxylate is a proline mimetic, whereas triazole-pyrimidine derivatives often serve as linkers or fluorophores .
Biological Activity
Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid is a fluorinated organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and interaction studies within biological systems.
- Molecular Formula : C₈H₁₀F₅NO₄
- Molecular Weight : Approximately 279.163 g/mol
- CAS Number : 915230-14-7
This compound exhibits significant biological activity primarily through its interactions with various proteins and enzymes. The presence of fluorine atoms enhances its binding affinity to target sites compared to non-fluorinated analogs. This property is particularly relevant in drug design, where increased lipophilicity and metabolic stability are desired.
Interaction Studies
Preliminary studies have indicated that this compound may function as an inhibitor in metabolic pathways. For instance, its interaction with phosphoinositide 5-phosphate 4-kinase gamma (PI5P4Kγ) has been explored due to the enzyme's role in cellular signaling and disease pathology.
Table 1: Interaction with PI5P4Kγ
| Compound | Binding Affinity (K) | Selectivity |
|---|---|---|
| Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate | 7.1 nM | Selective for PI5P4Kγ |
This data suggests that methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate has the potential to selectively inhibit PI5P4Kγ activity, which could be beneficial in therapeutic contexts such as oncology.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies that leverage its unique structural features. Key synthetic routes include:
- Fluorination Reactions : Introduction of fluorine atoms into the pyrrolidine ring.
- Carboxylation : Formation of the carboxylate group through nucleophilic substitution reactions.
These methods highlight the compound's synthetic accessibility for research and application purposes.
Medicinal Chemistry Applications
The compound's structure makes it a valuable building block in the synthesis of pharmaceuticals. Its properties have been explored in various studies:
- Peptide Synthesis : The difluorinated proline derivative has been used to enhance peptide stability and bioactivity.
- Anticancer Research : Investigations into its effects on cancer cell lines have shown promise in reducing proliferation rates.
Comparative Analysis with Related Compounds
Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate can be compared with similar compounds to understand its unique advantages:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,4-Difluoro-L-proline methyl ester | Pyrrolidine ring with two fluorines | Used extensively in peptide synthesis |
| 4-Fluoroprolin | Single fluorine substitution | Less potent than difluorinated analogs |
| Trifluoroacetylated pyrrolidines | Trifluoroacetyl group | Enhanced stability and bioavailability |
Q & A
Q. What protocols are recommended for removing residual TFA from Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate without compromising product integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
